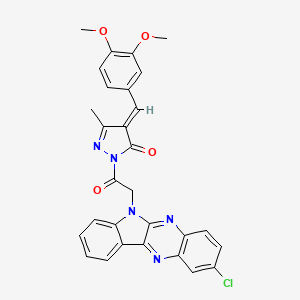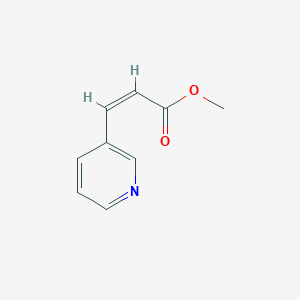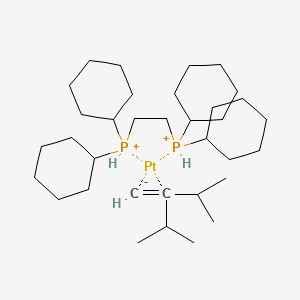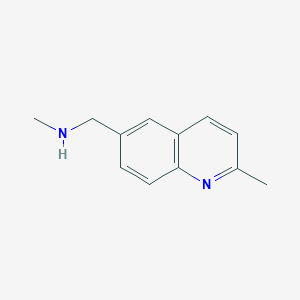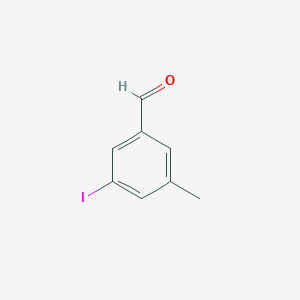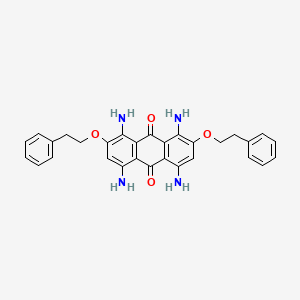
1,4,5,8-Tetraamino-2,7-bis(2-phenylethoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its four amino groups and two phenethoxy groups attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of anthraquinone followed by reduction to introduce amino groups. The phenethoxy groups are then introduced through etherification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: Amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential anticancer properties, as anthraquinone derivatives are known to interact with DNA.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The amino groups can form hydrogen bonds and electrostatic interactions with nucleic acids, potentially leading to DNA intercalation. This interaction can disrupt DNA replication and transcription, making it a candidate for anticancer research. Additionally, the phenethoxy groups may enhance the compound’s solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,8-Tetraaminoanthraquinone: Similar structure but lacks the phenethoxy groups, making it less soluble.
1,4,5,8-Tetraamino-2,7-dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of phenethoxy groups, affecting its reactivity and applications.
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione: Similar structure with p-tolyloxy groups, used in different industrial applications.
Uniqueness
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione is unique due to its combination of amino and phenethoxy groups, which confer distinct chemical properties such as enhanced solubility and reactivity. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88601-76-7 |
|---|---|
Molekularformel |
C30H28N4O4 |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,7-bis(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O4/c31-19-15-21(37-13-11-17-7-3-1-4-8-17)27(33)25-23(19)29(35)24-20(32)16-22(28(34)26(24)30(25)36)38-14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14,31-34H2 |
InChI-Schlüssel |
SXIOHSNECIFXNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OCCC5=CC=CC=C5)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


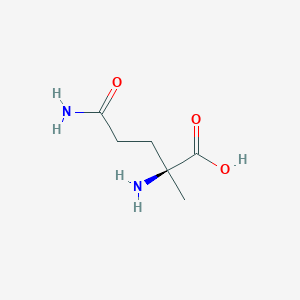
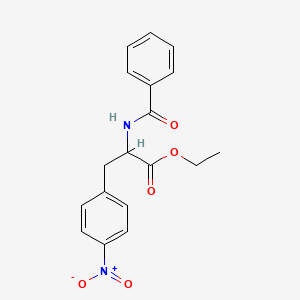
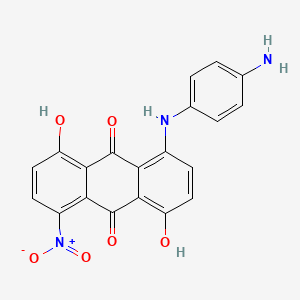
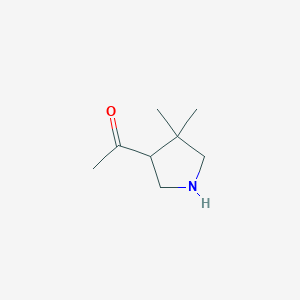

![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)

